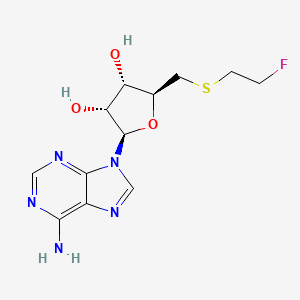![molecular formula C11H19NO B12905213 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/no-structure.png)
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone is a heterocyclic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring
Méthodes De Préparation
The synthesis of 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of aldehydes with non-3-en-8-yn-1-ol in the presence of copper and boron trifluoride etherate under mild conditions . This reaction produces octahydrocyclohepta[c]pyran-6(1H)-one derivatives with high diastereoselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be compared to other similar compounds, such as:
- Cis-hexahydro-cyclopenta[c]pyrrol-5-one hydrochloride
- Cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one These compounds share structural similarities but differ in their specific functional groups and ring sizes, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its larger ring size and the presence of the ethanone group, which can confer distinct properties and applications.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
1-[(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-7-10-5-3-2-4-6-11(10)8-12/h10-11H,2-8H2,1H3/t10-,11+ |
Clé InChI |
ZJENPXHFFLPZGB-PHIMTYICSA-N |
SMILES isomérique |
CC(=O)N1C[C@H]2CCCCC[C@H]2C1 |
SMILES canonique |
CC(=O)N1CC2CCCCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)


